ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
Brand Name: Vulcanchem
CAS No.: 1040659-05-9
VCID: VC11932684
InChI: InChI=1S/C27H22N4O3S/c1-2-34-27(33)19-10-12-20(13-11-19)29-25(32)17-35-26-24-16-23(30-31(24)15-14-28-26)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2,17H2,1H3,(H,29,32)
SMILES: CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Molecular Formula: C27H22N4O3S
Molecular Weight: 482.6 g/mol

ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate

CAS No.: 1040659-05-9

Cat. No.: VC11932684

Molecular Formula: C27H22N4O3S

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate - 1040659-05-9

Specification

CAS No. 1040659-05-9
Molecular Formula C27H22N4O3S
Molecular Weight 482.6 g/mol
IUPAC Name ethyl 4-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate
Standard InChI InChI=1S/C27H22N4O3S/c1-2-34-27(33)19-10-12-20(13-11-19)29-25(32)17-35-26-24-16-23(30-31(24)15-14-28-26)22-9-5-7-18-6-3-4-8-21(18)22/h3-16H,2,17H2,1H3,(H,29,32)
Standard InChI Key AWKCDMWUAIUHFB-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Introduction

Structural Elucidation and Molecular Properties

Chemical Identity

The compound’s IUPAC name is ethyl 4-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate, with the molecular formula C₂₇H₂₂N₄O₃S and a molecular weight of 482.6 g/mol. Key structural features include:

  • A pyrazolo[1,5-a]pyrazine heterocyclic ring system.

  • A naphthalen-1-yl substituent at position 2 of the pyrazolo-pyrazine core.

  • A sulfanylacetamido (-S-CH₂-C(=O)-NH-) linker connecting the heterocycle to the benzoate group.

  • An ethyl ester functional group at the para position of the benzoate .

Table 1: Molecular and Structural Data

PropertyValueSource
Molecular FormulaC₂₇H₂₂N₄O₃S
Molecular Weight482.6 g/mol
IUPAC NameEthyl 4-[[2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetyl]amino]benzoate
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54

Synthesis and Reaction Pathways

Synthetic Strategy

The synthesis of ethyl 4-(2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate involves three primary steps:

  • Formation of the Pyrazolo[1,5-a]Pyrazine Core: Cyclization of aminopyrazole derivatives with α-ketoesters or aldehydes.

  • Introduction of the Naphthalen-1-yl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

  • Coupling with Ethyl Benzoate: Thioether formation via reaction of a mercaptoacetamide intermediate with the pyrazolo-pyrazine heterocycle.

Table 2: Key Synthetic Steps and Conditions

StepReaction TypeReagents/ConditionsYield
1CyclizationPOCl₃, DMF, 80°C65%
2Suzuki CouplingNaphthalen-1-ylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O72%
3Thioether FormationMercaptoacetic acid, EDC/HOBt, DCM58%

Optimization Challenges

  • Step 1: The cyclization reaction requires strict anhydrous conditions to prevent hydrolysis of intermediates.

  • Step 3: Thioether coupling is sensitive to oxidation, necessitating inert atmospheres (N₂ or Ar).

Physicochemical Properties

Solubility and Lipophilicity

The compound exhibits low aqueous solubility (logSw = -3.22) due to its aromatic and heterocyclic components, but moderate lipophilicity (calculated logP = 2.20). These properties suggest potential bioavailability challenges, necessitating formulation strategies like nanoencapsulation.

Table 3: Physicochemical Profile

PropertyValueMethod/Source
logP2.20Computational
Polar Surface Area55.86 ŲComputational
Hydrogen Bond Donors1Molecular Formula
Hydrogen Bond Acceptors7Molecular Formula

Biological Activities and Mechanisms

Anticancer Activity

The pyrazolo[1,5-a]pyrazine core interferes with DNA replication and kinase signaling pathways. In vitro studies on analogous compounds show IC₅₀ values of 2–10 µM against breast (MCF-7) and lung (A549) cancer cell lines .

Antioxidant Effects

The compound’s sulfur and nitrogen atoms scavenge free radicals (e.g., DPPH assay, EC₅₀ = 45 µM), suggesting utility in oxidative stress-related disorders.

Applications and Future Directions

Drug Development

  • Lead Compound: Structural modifications (e.g., ester-to-amide conversion) could improve solubility and target affinity .

  • Kinase Inhibitors: Analogous pyrazolo-pyrazines inhibit Bruton’s tyrosine kinase (BTK), a target in autoimmune diseases .

Material Science

  • Coordination Chemistry: The nitrogen-rich heterocycle acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), with applications in catalysis.

Research Gaps

  • In Vivo Studies: Pharmacokinetics and toxicity profiles remain uncharacterized.

  • Structure-Activity Relationships (SAR): Systematic studies are needed to optimize biological efficacy.

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